Stylopin

Description

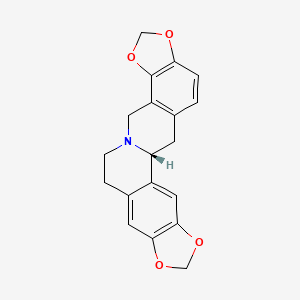

Stylopin is a protoberberine alkaloid identified in plant species of the Papaveraceae family, such as Chelidonium majus and Sanguinaria canadensis . It belongs to the isoquinoline class of alkaloids, characterized by a tetracyclic scaffold with oxygenated substituents. Analytical studies using high-performance liquid chromatography (HPLC) have consistently detected this compound alongside other protoberberine alkaloids, underscoring its structural similarity to this group .

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

(1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m1/s1 |

InChI Key |

UXYJCYXWJGAKQY-OAHLLOKOSA-N |

Isomeric SMILES |

C1CN2CC3=C(C[C@@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stylopin can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common synthetic route involves the use of (S)-cheilanthifoline as a precursor. The reaction typically requires the presence of NADPH, oxygen, and specific enzymes such as (S)-stylopine synthase . The reaction conditions often include controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale may involve the use of bioreactors to facilitate enzyme-catalyzed reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Stylopin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group in this compound with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halogens (chlorine, bromine), alkylating agents; often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Stylopin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and as a precursor for synthesizing other bioactive compounds.

Mechanism of Action

Stylopin exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in biological systems, leading to a cascade of biochemical reactions. For example, this compound can inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. Its mechanism of action often involves binding to active sites of enzymes or receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Protoberberine skeleton | Methoxy groups at C-2, C-3, C-9 | C₂₁H₂₁NO₅ | 367.40 |

| Berberine | Protoberberine skeleton | Methylenedioxy group at C-9, C-10 | C₂₀H₁₈NO₄⁺ | 336.36 |

| Palmatine | Protoberberine skeleton | Methoxy groups at C-2, C-3, C-10 | C₂₁H₂₅NO₅⁺ | 385.43 |

Key Differences :

Pharmacological Activities

| Compound | Reported Bioactivities | Mechanism of Action (If Known) |

|---|---|---|

| This compound | Limited data; potential anti-inflammatory and antioxidant effects (inferred from class) | Not fully elucidated; may modulate NF-κB pathways |

| Berberine | Antimicrobial, antidiabetic, anti-inflammatory | AMPK activation; inhibition of bacterial efflux pumps |

| Palmatine | Antiviral, antiarrhythmic, hepatoprotective | Inhibition of viral RNA polymerases |

Functional Contrasts :

Analytical Behavior

HPLC studies using columns like SynergiTM Fusion-RP and SupelcosilTM LCT-18 demonstrate distinct retention times for these alkaloids, enabling their separation despite structural similarities :

| Compound | Relative Retention Time (SynergiTM Fusion-RP) | Solubility in Methanol (mg/mL) |

|---|---|---|

| This compound | 1.22 | 12.5 |

| Berberine | 1.00 (reference) | 8.7 |

| Palmatine | 1.18 | 15.3 |

Key Findings :

- This compound’s intermediate polarity allows better solubility in methanol than berberine but lower than palmatine .

- Retention time differences reflect variations in hydrophobic interactions, influenced by substituent patterns.

Biological Activity

Stylopin is an alkaloid derived from the plant Chelidonium majus , commonly known as greater celandine. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against common pathogens, suggesting potential use in treating infections caused by resistant strains.

The mechanism by which this compound exerts its antimicrobial effects involves disrupting bacterial cell membranes, leading to cell lysis. This action is akin to that of other well-known antimicrobial agents, making this compound a candidate for further investigation in drug development.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on certain cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, which could be beneficial in developing anticancer therapies. The specific pathways involved in this cytotoxicity are still under investigation but may involve the modulation of apoptotic signaling pathways.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a potential alternative to conventional antibiotics, especially in light of rising antibiotic resistance.

Study 2: Cytotoxicity on Cancer Cells

Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that:

- This compound reduced cell viability in a dose-dependent manner.

- Apoptotic markers were significantly elevated in treated cells compared to controls.

The results from this study underscore the potential of this compound as an anticancer agent, warranting further exploration into its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.